molecular formula C18H15FN6O B2967938 3-(4-fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide CAS No. 1797978-47-2

3-(4-fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2967938
CAS No.: 1797978-47-2
M. Wt: 350.357
InChI Key: YPMVJNZMLAWHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold widely recognized for its diverse biological activities and its presence in compounds targeting various therapeutic areas . The structural motif of this compound suggests potential as a key intermediate or lead molecule in the development of enzyme inhibitors. Research into similar pyrazolo[1,5-a]pyrimidine derivatives has demonstrated their potency as inhibitors for various kinase targets, including Janus Kinase 2 (JAK2) and p38 MAP kinase, which are critical in inflammatory and oncological pathways . The incorporation of the 4-fluorophenyl group is a common strategy in medicinal chemistry to influence a molecule's pharmacokinetic properties, such as its metabolic stability and membrane permeability. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O/c1-11-7-17-20-9-14(10-25(17)22-11)21-18(26)16-8-15(23-24(16)2)12-3-5-13(19)6-4-12/h3-10H,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMVJNZMLAWHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide is a member of the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and infectious diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of appropriate precursors, including 4-fluorobenzaldehyde and various pyrazole derivatives. The structure-activity relationship (SAR) studies have shown that modifications at specific positions on the pyrazole ring can significantly influence biological activity. For instance, the introduction of fluorine substituents has been associated with enhanced potency against cancer cell lines .

Key Structural Features

Structural FeatureDescription
Fluorophenyl Group Enhances binding affinity and selectivity for biological targets.
Pyrazole Core Central to the compound's mechanism of action, involved in enzyme inhibition.
Carboxamide Functionality Contributes to solubility and interaction with biomolecules.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In particular, studies have highlighted its effectiveness against prostate cancer cells (LNCaP and PC-3). For example, one study reported an IC50 value of 18 μmol/L for LNCaP cells, indicating potent growth inhibition . The compound also showed a 46% downregulation of prostate-specific antigen (PSA) in LNCaP cells, suggesting its potential as a therapeutic agent targeting androgen receptor signaling pathways.

Antimicrobial Properties

In addition to its anticancer effects, derivatives of this compound have been explored for their antimicrobial activity. Certain pyrazole derivatives have shown promise against Mycobacterium tuberculosis, with mechanisms distinct from traditional antibiotics . The exploration of these compounds in high-throughput screening assays has identified several candidates with low cytotoxicity and effective activity against bacterial strains.

Anti-inflammatory Effects

The pyrazole derivatives are also noted for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Prostate Cancer Study : A series of derivatives were synthesized and evaluated for their antiproliferative activity. Among them, compound 10e showed promising results with an IC50 value of 18 μmol/L against LNCaP cells .
  • Tuberculosis Screening : A focused library of pyrazolo[1,5-a]pyrimidine analogues was screened for activity against Mycobacterium tuberculosis, leading to the identification of compounds with significant antitubercular effects and low cytotoxicity .
  • Inflammatory Response Modulation : Research into the anti-inflammatory effects of pyrazole derivatives demonstrated their ability to modulate cytokine release in vitro, indicating potential therapeutic applications in chronic inflammatory conditions .

Comparison with Similar Compounds

Key Compounds :

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide ():

  • Structural Differences :
  • Pyrazole substituents : Phenyl group at position 1 vs. 4-fluorophenyl in the target compound.
  • Pyrimidine substituents : Lacks the 2-methyl group present in the target.
    • Functional Impact :
  • The 4-fluorophenyl group in the target compound may improve lipophilicity and target binding compared to the phenyl group in ’s compound .
  • The 2-methyl group on the pyrazolo[1,5-a]pyrimidine ring may reduce steric hindrance, enhancing solubility or bioavailability.

5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide ():

  • Structural Differences :
  • Substituents : Bromophenyl and trifluoromethyl groups vs. fluorophenyl and methyl in the target.
  • Linker : Imidazole-propyl chain vs. direct carboxamide linkage.
    • Functional Impact :
  • The bromine and trifluoromethyl groups increase molecular weight (493.28 g/mol vs.
  • The imidazole-propyl chain in ’s compound may confer hydrogen-bonding capabilities absent in the target.

Comparative Table :

Compound Molecular Weight (g/mol) Key Substituents Functional Group Impact
Target Compound ~380* 4-fluorophenyl, 2-methylpyrazolo-pyrimidine Enhanced binding, metabolic stability
Compound 318.34 Phenyl, pyrazolo-pyrimidine Reduced fluorophilic interactions
Compound 493.28 Bromophenyl, trifluoromethyl, imidazole Increased lipophilicity, H-bonding

*Estimated based on formula (C₁₉H₁₇FN₆O).

Comparison with Pesticide Pyrazole Derivatives ()

Compounds like fipronil and ethiprole share a pyrazole core but differ critically:

  • Fipronil : Contains sulfinyl and trifluoromethyl groups, contributing to insecticidal activity via GABA receptor antagonism.
  • Ethiprole : Similar to fipronil but with an ethylsulfinyl group, altering target specificity.
  • Target Compound : The carboxamide and fluorophenyl groups suggest a therapeutic (e.g., kinase inhibition) rather than pesticidal application.

Physicochemical and Pharmacokinetic Insights

  • Solubility : The target compound’s fluorophenyl and methyl groups likely enhance membrane permeability compared to bulkier bromophenyl/trifluoromethyl derivatives .

Q & A

Q. What are the established synthetic routes for 3-(4-fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. A general procedure includes:

Cyclocondensation : Reacting precursors like ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core .

Coupling : Using K₂CO₃ in DMF as a base for nucleophilic substitution or amidation reactions to attach the pyrazolo[1,5-a]pyrimidine moiety .

Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and stoichiometry (1.1–1.2 eq. of alkyl halides) to improve yields .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyrazole methyl at δ 2.5 ppm) .
  • HPLC : Use C18 columns with acetonitrile/water gradients (≥98% purity threshold) .
  • X-ray Crystallography : For absolute structural confirmation, particularly stereochemistry and intermolecular interactions .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months; monitor degradation via HPLC .
  • Mass Spectrometry : Detect impurities (e.g., de-fluorinated byproducts) using high-resolution MS .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the pyrazolo[1,5-a]pyrimidine moiety in this compound?

Methodological Answer:

  • Computational Studies : Density Functional Theory (DFT) to map electrophilic/nucleophilic sites. For example, the pyrimidine N-atoms show high electron density, favoring SNAr reactions .
  • Isotopic Labeling : Use ¹⁸O or ²H to trace reaction pathways in hydrolysis or hydrogenation steps .

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent, catalyst loading). For example, a 2³ factorial design revealed DMF > THF for amidation yields .
  • Meta-Analysis : Compare datasets from similar compounds (e.g., fluorobenzamide derivatives) to identify trends in substituent effects .

Q. What computational tools are recommended for predicting biological targets or metabolic pathways?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen kinase or GPCR targets (e.g., pyrazole-carboxamides show affinity for mGluR5) .
  • ADMET Prediction : SwissADME or pkCSM to assess permeability (e.g., logP ~3.2 suggests moderate blood-brain barrier penetration) .

Q. What strategies are effective for evaluating in vitro biological activity while minimizing off-target effects?

Methodological Answer:

  • Selectivity Profiling : Use panels of 100+ kinases/enzymes (e.g., Eurofins KinaseProfiler) to identify off-target binding .
  • CRISPR-Cas9 Knockout Models : Validate target engagement in cell lines lacking the suspected receptor (e.g., TNF-α or PDE inhibitors) .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Replace the 4-fluorophenyl group with chloro/trifluoromethyl variants and test activity .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., pyrazole methyl vs. pyrimidine methyl) to bioactivity .

Q. Example SAR Table :

Substituent ModificationIC₅₀ (Target A)IC₅₀ (Target B)Reference
4-Fluorophenyl12 nM450 nM
4-Chlorophenyl8 nM320 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.